Cas no 34329-16-3 (Benzoic acid, 4-[2-(diethylamino)ethoxy]-)
![Benzoic acid, 4-[2-(diethylamino)ethoxy]- structure](https://ja.kuujia.com/scimg/cas/34329-16-3x500.png)
Benzoic acid, 4-[2-(diethylamino)ethoxy]- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[2-(diethylamino)ethoxy]-
- 4-(2-diethylamino-ethoxy)-benzoic acid
- 4-[2-(DIETHYLAMINO)ETHOXY]BENZOIC ACID
- 34329-16-3
- A1-13488
- RFZUHDIOOUSIQT-UHFFFAOYSA-N
- AKOS000140779
- CHEMBL1187421
- SCHEMBL250102
- 4- [2-(N,N-Diethylamino)ethyloxy]benzoic acid
-
- MDL: MFCD02030893
- インチ: InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
- InChIKey: RFZUHDIOOUSIQT-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCOC1=CC=C(C=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 237.13657
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- PSA: 49.77
Benzoic acid, 4-[2-(diethylamino)ethoxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 187571-5g |
4-[2-(Diethylamino)ethoxy]benzoic acid, 95% |
34329-16-3 | 95% | 5g |
$1816.00 | 2023-09-10 |
Benzoic acid, 4-[2-(diethylamino)ethoxy]- 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Benzoic acid, 4-[2-(diethylamino)ethoxy]-に関する追加情報
Benzoic acid, 4-[2-(diethylamino)ethoxy]- (CAS No. 34329-16-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzoic acid, 4-[2-(diethylamino)ethoxy]-, identified by its CAS number 34329-16-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, belonging to the class of amine ethers, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The synthesis and characterization of this molecule provide valuable insights into the development of novel therapeutic agents and advanced materials.
The molecular structure of Benzoic acid, 4-[2-(diethylamino)ethoxy]- consists of a benzoic acid core substituted with a diethylaminoethoxy group at the para position. This structural motif imparts distinct physicochemical properties, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating diverse chemical transformations. These characteristics have positioned this compound as a key building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of Benzoic acid, 4-[2-(diethylamino)ethoxy]-. Preliminary studies have suggested that this compound exhibits promising biological activities, which may be attributed to its ability to interact with various biological targets. For instance, its structural similarity to known bioactive molecules has prompted researchers to investigate its potential role in modulating enzyme activity and cellular signaling pathways. These findings are particularly relevant in the context of developing novel drugs targeting neurological disorders and inflammatory conditions.
The synthesis of Benzoic acid, 4-[2-(diethylamino)ethoxy]- involves a multi-step process that requires careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by etherification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and confirming the final product's identity.
The pharmacokinetic properties of Benzoic acid, 4-[2-(diethylamino)ethoxy]- are another area of active investigation. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Additionally, its metabolic stability has been assessed through in vitro studies, providing insights into its potential clearance pathways in vivo. These data are crucial for predicting its bioavailability and designing effective drug delivery systems.
In the context of drug discovery, Benzoic acid, 4-[2-(diethylamino)ethoxy]- serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying its substituents or exploring analogs, researchers can gain a deeper understanding of how structural changes influence biological activity. This approach has been instrumental in identifying lead compounds with enhanced efficacy and reduced toxicity. The integration of computational methods such as molecular docking and quantum mechanical calculations further accelerates the discovery process by predicting binding affinities and interactions.
The application of Benzoic acid, 4-[2-(diethylamino)ethoxy]- extends beyond pharmaceuticals into other areas such as materials science and agrochemistry. Its unique chemical properties make it suitable for developing advanced polymers with tailored functionalities. Additionally, derivatives of this compound have shown potential as intermediates in synthesizing agrochemicals that exhibit improved environmental compatibility. These interdisciplinary applications highlight the versatility and broad utility of this molecule.
The safety profile of Benzoic acid, 4-[2-(diethylamino)ethoxy]- is another critical aspect that has been thoroughly evaluated. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These investigations have provided valuable data on its potential hazards and recommended handling procedures. By adhering to established safety protocols, researchers can minimize risks associated with working with this compound while maximizing its scientific contributions.
The future directions for research on Benzoic acid, 4-[2-(diethylamino)ethoxy]- are promising and multifaceted. Ongoing studies aim to elucidate its mechanism of action at a molecular level, which could unlock new therapeutic possibilities. Furthermore, exploring its role in combination therapies may lead to synergistic effects that enhance treatment outcomes. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications that benefit patients worldwide.
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